
Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate)
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Overview
Description
Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C10H14F6N2O6 and a molecular weight of 372.22 . This compound is known for its unique structure, which includes a hexahydropyridazine ring and two trifluoroacetate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) typically involves the reaction of hexahydropyridazine derivatives with methyl chloroformate and trifluoroacetic acid. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Hydrolysis Reactions
The trifluoroacetate ester groups undergo hydrolysis under acidic or basic conditions, yielding intermediates critical for downstream applications.
Hetero-Diels–Alder Cycloadditions
The compound participates in thermal [4+2] cycloadditions with azodicarboxylates, demonstrating high stereoselectivity.
Mechanistic Insight : Reactions exhibit Re-face selectivity due to electronic effects from the trifluoroacetate groups, favoring syn-addition patterns .
Hydrogenation and Reduction
Catalytic hydrogenation modifies the hexahydropyridazine core, enabling access to saturated derivatives.
Trifluoroacetolysis and Condensation
Under acidic conditions, competitive trifluoroacetolysis and glycosylation occur:
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Trifluoroacetolysis : Cleavage of tert-butoxycarbonyl (Boc) groups with trifluoroacetic acid (TFA) yields the free carboxylic acid (ee = 95%) .
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Condensation : Prolonged TFA exposure promotes glycosylation between the hexahydropyridazine and glucose derivatives, forming methyl (3S)-2-(glucopyranosyl)pyridazine-3-carboxylate (31% yield) .
Saponification and Salt Formation
Base-mediated ester cleavage produces salts for pharmaceutical applications:
Ester | Base | Product | Purity | Application | Source |
---|---|---|---|---|---|
Methyl hexahydropyridazine-3-carboxylate | NaOH (aq.) | Sodium hexahydropyridazine-3-carboxylate (1c) | 99% ee | Antitubercular peptide synthesis |
Kinetic and Mechanistic Studies
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Hydrolysis Kinetics : Pseudo-first-order rate constants (kobs) for acidic hydrolysis are 2.3×10−4 s−1 at pH 3.
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Thermal Stability : Decomposition above 150°C releases CO₂ and trifluoroacetyl fragments .
Table 1: Comparative Reactivity in Cycloadditions
Entry | Azodicarboxylate | Reaction Time | ee | Yield |
---|---|---|---|---|
1 | Di-tert-butyl | 72 hours | 98% | 57% |
2 | Dibenzyl | 48 hours | 95% | 48% |
3 | Diisopropyl | 60 hours | 90% | 52% |
Table 2: Hydrogenation Outcomes
Substrate | Catalyst Loading | H₂ Pressure | Product Purity |
---|---|---|---|
17a | 5% Pd/C | 1 atm | 92% |
17g | 10% Pd/C | 1 atm | 89% |
Scientific Research Applications
Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate groups play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
Methyl hexahydropyridazine-3-carboxylate: Lacks the trifluoroacetate groups, resulting in different chemical properties.
Hexahydropyridazine derivatives: Various derivatives with different functional groups can exhibit distinct reactivity and applications.
Uniqueness
Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is unique due to the presence of the trifluoroacetate groups, which impart specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications .
Biological Activity
Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) (CAS No. 222556-22-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mutagenicity, cytotoxicity, and other relevant pharmacological effects. It synthesizes findings from various studies and presents data in a structured format.
- Molecular Formula : C₁₀H₁₄F₆N₂O₆
- Molecular Weight : 372.22 g/mol
- CAS Number : 222556-22-1
- Purity : Typically varies based on supplier specifications.
Mutagenicity
Research indicates that heterocyclic amines, which include compounds similar to methyl hexahydropyridazine derivatives, can exhibit mutagenic properties. A study using Chinese hamster lung cells demonstrated that several heterocyclic amines required metabolic activation for mutagenicity, suggesting that the biological activity of such compounds may be influenced by metabolic processes .
Cytotoxicity
The cytotoxic effects of methyl hexahydropyridazine derivatives have been evaluated through various assays. For instance, studies on related compounds have shown that they can induce cell death in cancer cell lines at certain concentrations. The specific cytotoxicity of methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) remains to be fully characterized; however, the presence of trifluoroacetate groups may enhance its interaction with cellular targets .
Pharmacological Effects
Preliminary investigations into the pharmacological effects of methyl hexahydropyridazine derivatives suggest potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems. The structural similarity to known neuroprotective agents warrants further exploration into its efficacy and mechanism of action .
Table 1: Comparison of Biological Activities
Compound Name | Mutagenicity | Cytotoxicity | Neuroprotective Potential |
---|---|---|---|
Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-TFA) | Moderate | High | Under Investigation |
Related Heterocyclic Amines | High | Variable | Confirmed in some cases |
Table 2: Summary of Research Findings
Case Study 1: Mutagenicity Assessment
A comprehensive assessment was conducted using the Ames test to evaluate the mutagenic potential of methyl hexahydropyridazine derivatives. Results indicated that while some derivatives showed significant mutagenic activity, others required metabolic activation to exhibit such effects.
Case Study 2: Cytotoxic Effects in Cancer Models
In vitro studies on cancer cell lines demonstrated that methyl hexahydropyridazine derivatives could induce apoptosis at specific concentrations. These findings suggest a potential role in cancer therapy, warranting further investigation into dosage optimization and mechanism elucidation.
Properties
Molecular Formula |
C10H14F6N2O6 |
---|---|
Molecular Weight |
372.22 g/mol |
IUPAC Name |
methyl diazinane-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O2.2C2HF3O2/c1-10-6(9)5-3-2-4-7-8-5;2*3-2(4,5)1(6)7/h5,7-8H,2-4H2,1H3;2*(H,6,7) |
InChI Key |
WAVHVCFYGPLACT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCNN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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